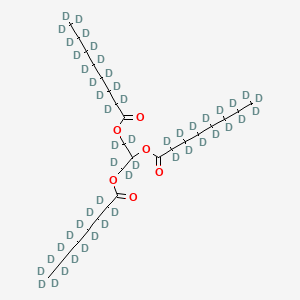

Tricaprilin-d50

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

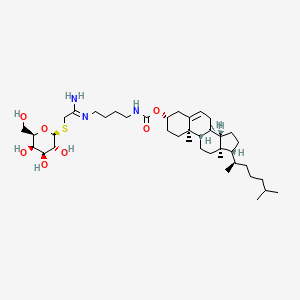

Tricaprilin-d50, también conocido como Trioctanoína-d50 o Gliceril triocanoato-d50, es una versión deuterada del Tricaprilin (Trioctanoína). El Tricaprilin es un triglicérido compuesto por tres moléculas de ácido caprílico esterificadas a un esqueleto de glicerol. Se utiliza en investigación científica, particularmente en estudios relacionados con la enfermedad de Alzheimer, debido a sus propiedades anticonvulsivas y su papel como metabolito vegetal .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El Tricaprilin-d50 se sintetiza mediante la esterificación de ácido caprílico deuterado (ácido octanoico-d50) con glicerol. La reacción normalmente implica el uso de un catalizador como el ácido sulfúrico o el ácido p-toluensulfónico en condiciones de reflujo. La mezcla de reacción se purifica entonces mediante destilación o cromatografía para obtener el producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la esterificación de ácido caprílico deuterado con glicerol en presencia de un catalizador. La reacción se lleva a cabo en grandes reactores y el producto se purifica mediante técnicas de destilación o cromatografía a escala industrial .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Tricaprilin-d50 sufre diversas reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse para producir ácido caprílico y otros productos de oxidación.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Principales Productos Formados

Oxidación: Ácido caprílico y otros productos de oxidación.

Hidrólisis: Glicerol y ácido caprílico deuterado.

Aplicaciones Científicas De Investigación

El Tricaprilin-d50 tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto marcado con isótopos estables para el rastreo y la cuantificación en reacciones químicas.

Biología: Se estudia por su papel como metabolito vegetal y sus efectos sobre el metabolismo celular.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la enfermedad de Alzheimer leve a moderada debido a su capacidad para inducir la cetosis y proporcionar una fuente de energía alternativa para las células cerebrales

Mecanismo De Acción

El Tricaprilin-d50 ejerce sus efectos al ser metabolizado en cuerpos cetónicos, como el ácido acetoacético y el ácido β-hidroxibutirico. Estos cuerpos cetónicos pueden ser convertidos en acetil-CoA, que entra en el ciclo del ácido cítrico para producir energía. Este mecanismo proporciona una fuente de energía alternativa para las células, especialmente en condiciones donde el metabolismo de la glucosa está deteriorado, como en la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

Compuestos Similares

Tricaprylin: La versión no deuterada del Tricaprilin-d50, utilizada en aplicaciones de investigación similares.

Glicerina tricaprylyl: Otro triglicérido con propiedades y aplicaciones similares.

Triglicérido de ácido caprílico: Un compuesto relacionado con vías metabólicas similares.

Unicidad

El this compound es único debido a su marcado con deuterio, lo que permite el rastreo y la cuantificación precisos en estudios metabólicos. Este marcado también altera potencialmente sus perfiles farmacocinéticos y metabólicos, convirtiéndolo en una herramienta valiosa en el desarrollo e investigación de fármacos .

Propiedades

Fórmula molecular |

C27H50O6 |

|---|---|

Peso molecular |

521.0 g/mol |

Nombre IUPAC |

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D |

Clave InChI |

VLPFTAMPNXLGLX-JHOIILQSSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

SMILES canónico |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)

![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)